Product packaging for DISODIUM OLEYL SULFOSUCCINATE(Cat. No.:CAS No. 131456-48-9)

DISODIUM OLEYL SULFOSUCCINATE

Cat. No.: B594489
CAS No.: 131456-48-9
M. Wt: 941.194
InChI Key: GLGYKUGLBGHUGG-UHFFFAOYSA-L
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Description

Overview of Anionic Surfactants within Contemporary Chemical Science

Anionic surfactants are a major class of surface-active agents characterized by a negatively charged hydrophilic head group. biolinscientific.comlamberti.com This class includes a wide array of chemical structures, such as sulfates, sulfonates, phosphates, and carboxylates. wikipedia.org Their fundamental property is the ability to reduce surface and interfacial tension, which arises from their amphiphilic nature—possessing both a water-attracting (hydrophilic) head and a water-repelling (hydrophobic) tail. biolinscientific.comwikipedia.org This dual characteristic enables them to facilitate the mixing of immiscible substances like oil and water, making them indispensable as detergents, emulsifiers, wetting agents, and dispersants. wikipedia.orgpatsnap.com

In contemporary chemical science, anionic surfactants are the subject of extensive research due to their wide-ranging applications and the potential for tailoring their properties through structural modifications. nih.gov They are integral to various processes, including emulsion polymerization, nanoparticle synthesis, and in the formulation of a vast number of consumer and industrial products. biolinscientific.comrsc.org Research often focuses on enhancing their performance, biodegradability, and mildness, as well as exploring novel applications in areas like drug delivery and environmental remediation. rsc.orgripublication.com

Unique Structural Characteristics of Sulfosuccinate (B1259242) Derivatives and Their Academic Significance

Sulfosuccinates are a specific type of anionic surfactant derived from sulfosuccinic acid. researchgate.net Their general structure consists of an alkyl ester of sulfosuccinic acid, which imparts a unique combination of properties. researchgate.net They can be categorized into two main types: monoesters and diesters. ripublication.com The monoesters possess a single hydrophobic tail, while the diesters have two. ripublication.comresearchgate.net This structural variability allows for fine-tuning of their properties, such as solubility and foaming capacity. researchgate.net

A key structural feature of sulfosuccinates is the presence of both a sulfonate group and an ester linkage. patsnap.com The sulfonate group provides the strong anionic charge, while the ester group can be susceptible to hydrolysis under strong acid or alkali conditions. surfactant.top This characteristic is of academic interest as it influences their stability and performance in different chemical environments. surfactant.top Furthermore, the hydrophobic portion of the molecule can be derived from a variety of alcohols, including linear, branched, or unsaturated fatty alcohols, offering a versatile platform for designing surfactants with specific functionalities. ripublication.comresearchgate.net Their excellent emulsifying, dispersing, and wetting abilities, coupled with their recognized mildness, make them a significant subject of study in cosmetic and pharmaceutical sciences. researchgate.netsurfactant.top

Positioning of DISODIUM (B8443419) OLEYL SULFOSUCCINATE within the Spectrum of Sulfosuccinate Research

Disodium Oleyl Sulfosuccinate is a monoester sulfosuccinate. ripublication.comsurfactant.top It is synthesized through a two-step process: the esterification of oleyl alcohol with maleic anhydride (B1165640) to form oleyl maleate (B1232345), followed by the sulfonation of the double bond in the maleate structure with sodium bisulfite. ripublication.comsurfactant.top The use of oleyl alcohol, an unsaturated fatty alcohol derived from natural sources, introduces a long, C18 hydrophobic chain with a cis-double bond, which influences its physicochemical properties. ripublication.com

This particular sulfosuccinate is noted for its excellent emulsifying, dispersing, wetting, and foaming capabilities. surfactant.top Its solubility in water and stability in weakly acidic or alkaline conditions and hard water make it a versatile surfactant for various research applications. surfactant.top The presence of the unsaturated oleyl group can also be a site for further chemical modification, offering potential for the development of novel functional surfactants. Research has explored its use as a wetting agent, emulsifier, and hydrotrope. surfactant.top The study of its surface properties, such as critical micelle concentration (cmc) and its ability to reduce surface tension, is crucial for understanding its behavior in solution and at interfaces. ripublication.com

Table 1: Chemical and Physical Properties of this compound

Property Value
Synonyms Disodium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate surfactant.top
CAS Number 94213-67-9 surfactant.top
EINECS Number 303-773-5 surfactant.top
Molecular Formula C22H38Na2O7S surfactant.top
Molecular Weight 492.58 g/mol surfactant.top
Appearance Solid or liquid surfactant.top
Solubility Soluble in water surfactant.top
Stability Stable in weak acid, weak alkali, and hard water surfactant.top

Properties

CAS No.

131456-48-9

Molecular Formula

C44H78Na2O14S2

Molecular Weight

941.194

IUPAC Name

disodium;4-octadec-9-enoxy-4-oxo-3-sulfobutanoate

InChI

InChI=1S/2C22H40O7S.2Na/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-22(25)20(19-21(23)24)30(26,27)28;;/h2*9-10,20H,2-8,11-19H2,1H3,(H,23,24)(H,26,27,28);;/q;;2*+1/p-2

InChI Key

GLGYKUGLBGHUGG-UHFFFAOYSA-L

SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)O.CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)O.[Na+].[Na+]

Synonyms

DISODIUM OLEYL SULFOSUCCINATE

Origin of Product

United States

Synthesis Methodologies and Reaction Pathway Investigations for Disodium Oleyl Sulfosuccinate

Established Synthetic Routes and Reaction Mechanisms

The conventional synthesis of disodium (B8443419) oleyl sulfosuccinate (B1259242) is a two-step process. researchgate.net It begins with the formation of a monoester intermediate, which is subsequently sulfonated to yield the final product. ripublication.comdongguk.edu

The initial step in the synthesis is the esterification reaction between maleic anhydride (B1165640) and oleyl alcohol. specialchem.com This reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of oleyl alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride ring. koyonchem.com This attack leads to the opening of the five-membered anhydride ring, forming an intermediate that subsequently protonates to yield oleyl maleate (B1232345), a monoester of maleic acid. koyonchem.comlamberti.com

The reaction conditions, such as temperature and the molar ratio of reactants, are crucial for maximizing the yield of the desired monoester. koyonchem.com A 1:1 molar ratio is typically employed to favor the formation of the monoester over the diester. lamberti.com While the reaction can proceed without a catalyst, acid catalysts are often used to increase the reaction rate. zbaqchem.com

The second stage of the synthesis involves the sulfonation of the carbon-carbon double bond present in the oleyl maleate intermediate. ripublication.comresearchgate.net This is achieved by reacting the maleic ester with an aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃). lamberti.comwikipedia.org

The mechanism for this step is a nucleophilic Michael addition reaction. lamberti.com The sulfite ion acts as the nucleophile, adding across the electron-deficient double bond of the α,β-unsaturated ester. uc.edu This process saturates the double bond and introduces a sulfonate group (-SO₃⁻) to the molecule's backbone, forming the sulfosuccinate structure. ripublication.comuc.edu The reaction is typically conducted at elevated temperatures (75-90 °C) in an aqueous medium to facilitate the dissolution of the reactants and drive the reaction to completion. researchgate.netgoogle.com A final neutralization step, often with sodium hydroxide, ensures the formation of the disodium salt. ripublication.com

The structural integrity of the intermediate (oleyl maleate) and the final product (disodium oleyl sulfosuccinate) is confirmed using various spectroscopic methods. ripublication.comdongguk.edunih.gov These techniques provide unambiguous evidence of the chemical transformations occurring at each stage of the synthesis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecules. rssl.com During the reaction, the characteristic anhydride C=O stretching peaks (around 1780 and 1850 cm⁻¹) of maleic anhydride disappear. In the oleyl maleate intermediate, new peaks appear corresponding to the ester C=O stretch (around 1720-1740 cm⁻¹) and the carboxylic acid O-H and C=O stretches. Upon sulfonation, the absorption band for the C=C double bond diminishes, and new, strong absorption bands characteristic of the sulfonate group (S-O stretches, typically around 1055 cm⁻¹ and 1210 cm⁻¹) appear in the spectrum of the final product. ripublication.comdongguk.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. nih.govrssl.com

¹H NMR: In the ¹H NMR spectrum of the oleyl maleate intermediate, characteristic signals for the protons on the carbon-carbon double bond are observed. After sulfonation, these signals disappear and are replaced by new signals corresponding to the protons on the now-saturated succinate (B1194679) backbone. Signals corresponding to the long oleyl alkyl chain remain present throughout the synthesis. ripublication.comnih.gov

¹³C NMR: The ¹³C NMR spectrum shows corresponding changes. The signals for the olefinic carbons in the maleate intermediate are replaced by signals for sp³-hybridized carbons in the succinate structure of the final product. The chemical shifts of the carbonyl carbons (ester and carboxylate) are also indicative of the product formation. ripublication.comnih.gov

The table below summarizes the expected key spectroscopic data for the characterization of the reaction.

CompoundSpectroscopic TechniqueCharacteristic Signals / Peaks
Maleic Anhydride FT-IRSymmetric and asymmetric C=O stretching of anhydride (~1780, 1850 cm⁻¹)
Oleyl Alcohol FT-IRBroad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹)
Oleyl Maleate (Intermediate) FT-IREster C=O stretch (~1720-1740 cm⁻¹), Carboxylic acid O-H and C=O stretches, C=C stretch
¹H NMRSignals for protons on the C=C double bond (~6.0-6.5 ppm)
¹³C NMRSignals for olefinic carbons (~130-135 ppm), ester and acid carbonyl carbons
This compound (Final Product) FT-IRDisappearance of C=C signal, strong S-O stretching bands (~1055, 1210 cm⁻¹)
¹H NMRDisappearance of olefinic proton signals, appearance of signals for CH-SO₃ and CH₂ protons on the succinate backbone
¹³C NMRDisappearance of olefinic carbon signals, appearance of signals for saturated backbone carbons

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be aligned with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comnih.gov

A significant advantage of this compound from a sustainability perspective is its derivation from renewable resources. ripublication.com The key hydrophobe, oleyl alcohol, is an oleochemical sourced from natural fats and oils, such as palm or olive oil. ripublication.comwarf.org Oleochemicals are derived from renewable feedstocks, which presents a more sustainable alternative to surfactants derived from non-renewable petrochemical sources. ripublication.com The use of these bio-based materials contributes to a lower environmental impact, as they are typically biodegradable and exhibit low toxicity. ripublication.com This reliance on renewable raw materials is a core tenet of green chemistry.

The esterification of maleic anhydride with oleyl alcohol is a key step where green chemistry principles can be applied, particularly in catalysis. zbaqchem.com While conventional synthesis may use homogeneous mineral acids like sulfuric acid, these catalysts are corrosive and difficult to separate from the reaction mixture, leading to purification challenges and waste generation. mdpi.comresearchgate.net

A greener approach involves the use of heterogeneous solid acid catalysts. mdpi.com These catalysts, such as ion-exchange resins, zeolites, or sulfated metal oxides, exist in a different phase from the reaction mixture. mdpi.comresearchgate.net This characteristic offers several advantages:

Easy Separation: Catalysts can be removed by simple filtration, simplifying product purification and reducing the need for solvent-intensive workups. mdpi.com

Reusability: Solid catalysts can often be recovered and reused for multiple reaction cycles, improving process economics and minimizing waste. researchgate.net

Reduced Corrosion: Heterogeneous catalysts are generally less corrosive than mineral acids, allowing for the use of a wider range of reactor materials and enhancing operational safety. mdpi.com

Enhanced Selectivity: By designing catalysts with specific pore sizes and active site distributions, it is possible to improve selectivity towards the desired monoester product, thereby reducing the formation of byproducts. zbaqchem.com

The table below compares homogeneous and heterogeneous catalysts in the context of green chemistry.

Catalyst TypeExamplesAdvantagesDisadvantages (from a Green Chemistry perspective)
Homogeneous Sulfuric Acid, p-Toluenesulfonic AcidHigh activity, low costCorrosive, difficult to separate from product, generates aqueous waste, not reusable
Heterogeneous Ion-Exchange Resins (e.g., Amberlyst), Zeolites, Sulfated ZirconiaEasily separated (filtration), reusable, non-corrosive, can be designed for high selectivityMay have lower activity than homogeneous counterparts, potential for deactivation

By focusing on sustainable feedstocks and advanced catalytic systems, the synthesis of this compound can be made more efficient and environmentally benign. mdpi.commdpi.com

Solvent Selection and Minimization in Synthesis Processes

The selection and use of solvents are critical considerations in the synthesis of this compound, with a growing emphasis on green chemistry principles to minimize environmental impact. surfactgreen.com Traditionally, organic solvents have been used in surfactant synthesis. researchgate.net However, current trends favor processes that reduce or eliminate the use of volatile and hazardous organic solvents. surfactgreen.comchemistryviews.org

For the synthesis of sulfosuccinates, water is a common solvent, particularly in the sulfonation step where an aqueous solution of sodium sulfite is used. researchgate.net Some processes aim to be solvent-free, especially in the initial esterification step. surfactgreen.com For instance, a process for preparing sulfosuccinates involves reacting maleic anhydride with an alcohol in a molten state without the use of a solvent. google.com The subsequent sulfonation can then be carried out by mechanically mixing the resulting half-ester with a finely powdered crystalline sulfite. google.com

Table 1: Solvent Usage in Sulfosuccinate Synthesis

Synthesis StepConventional SolventsGreen Alternatives/Approaches
EsterificationOrganic Solvents (e.g., Isopropyl alcohol) researchgate.netSolvent-free (molten reactants) google.com
SulfonationWater researchgate.netMechanical mixing with powdered sulfite google.com

Waste Prevention and Atom Economy Considerations in Synthesis Design

Waste prevention and atom economy are fundamental principles of green chemistry that are increasingly being applied to the synthesis of surfactants like this compound. surfactgreen.comresearchgate.net Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

The synthesis of this compound is an addition reaction, which is generally characterized by high atom economy. In the ideal synthesis:

Esterification: Oleyl alcohol + Maleic Anhydride → Oleyl Maleate

Sulfonation: Oleyl Maleate + Sodium Sulfite → this compound

In theory, all the atoms from the reactants are incorporated into the final product, leading to a high atom economy. This minimizes the generation of byproducts and waste. surfactgreen.com

By designing syntheses with high atom economy, the chemical industry can reduce waste, conserve resources, and create more sustainable manufacturing processes. surfactgreen.com

Impact of Synthetic Parameters on Molecular Architecture and Purity

The molecular architecture and purity of this compound are significantly influenced by the parameters of its synthesis. Careful control of reaction conditions is essential to achieve high yields of the desired product and to minimize the formation of impurities.

Optimization of Reaction Conditions for Yield and Specific Isomer Formation

The optimization of reaction conditions is a key aspect of synthesizing this compound with high yield and purity. Key parameters that can be controlled include temperature, reaction time, and the molar ratio of reactants.

For the esterification step, the reaction between oleyl alcohol and maleic anhydride is typically carried out at elevated temperatures to ensure a reasonable reaction rate. google.com The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. ripublication.com

In the subsequent sulfonation step, the temperature is also a critical parameter. The reaction of the maleate monoester with sodium sulfite is often conducted at temperatures around 75-90°C. researchgate.net The molar ratio of the reactants is also important, with a slight excess of sodium sulfite sometimes used to ensure complete conversion of the monoester. researchgate.net

The sulfonation reaction can result in the formation of two regioisomers, with the sulfonate group adding to either the α- or β-position relative to the ester group. Studies on similar sulfosuccinates have shown that the β-isomer is typically the major product. researchgate.net The ratio of these isomers can be influenced by the reaction conditions, although specific details for this compound are not extensively documented in the provided search results.

Table 2: Key Reaction Parameters and Their Potential Impact

ParameterTypical Range/ConditionImpact on Yield and Purity
Esterification Temperature 60-150°C google.comAffects reaction rate and potential for side reactions.
Sulfonation Temperature 75-90°C researchgate.netInfluences the rate of sulfonation and can affect isomer distribution.
Reactant Molar Ratio Slight excess of sulfite may be used researchgate.netCan drive the reaction to completion and maximize yield.
Reaction Time Monitored until completion (e.g., stable acid number) google.comEnsures maximum conversion of starting materials.

Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound often requires purification to remove unreacted starting materials, byproducts, and residual solvents. Several techniques can be employed for the purification of anionic surfactants.

One common approach involves a combination of membrane filtration and ion exchange. pjoes.compjoes.com Ultrafiltration can be used to separate the surfactant from smaller impurities, while ion exchange chromatography can effectively remove ionic impurities. pjoes.compjoes.com The efficiency of this integrated system depends on factors such as the type of membrane, the choice of ion-exchange resin, and the operating conditions. pjoes.compjoes.com

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the separation and quantification of surfactants and their impurities. thermofisher.com Different HPLC modes, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be used depending on the specific separation required. thermofisher.com

Other potential purification methods include foam fractionation, which utilizes the surface-active properties of the surfactant to separate it from aqueous solutions. acs.org The choice of purification technique will depend on the scale of the purification and the desired final purity of the this compound.

Fundamental Interfacial and Colloidal Science of Disodium Oleyl Sulfosuccinate

Surface Activity and Interfacial Tension Reduction Mechanisms

Adsorption Behavior at Air-Water and Oil-Water Interfaces

Disodium (B8443419) oleyl sulfosuccinate (B1259242), as an anionic surfactant, exhibits significant surface activity by adsorbing at interfaces, such as the air-water and oil-water interfaces. This adsorption is a spontaneous process driven by the amphiphilic nature of the molecule, which possesses both a hydrophilic (sulfosuccinate) head group and a hydrophobic (oleyl) tail. At the air-water interface, the hydrophobic tails orient themselves towards the air, while the hydrophilic heads remain in the water phase, leading to a reduction in the surface tension of the water. uq.edu.aunih.gov The extent of adsorption and the resulting reduction in surface tension are influenced by the surfactant concentration.

Similarly, at the oil-water interface, the hydrophobic oleyl tails of disodium oleyl sulfosuccinate partition into the oil phase, while the hydrophilic sulfosuccinate head groups remain in the aqueous phase. researchgate.netcas.cn This arrangement lowers the interfacial tension between the oil and water phases, a critical factor in the formation and stabilization of emulsions. The effectiveness of a surfactant in reducing interfacial tension is often related to its ability to pack efficiently at the interface. For some anionic surfactants, the adsorption process at the oil-water interface can be complex, involving an initial step dominated by the adsorption of the hydrophobic part, followed by a step involving both the hydrophobic part and the counterion. cas.cn The structure of the adsorbed layer can vary, with some studies on similar surfactants showing monolayer coverage. researchgate.netnih.gov

The presence of other substances, such as polymers, can influence the adsorption behavior of surfactants at the oil-water interface. For instance, the addition of a cationic polymer can enhance the adsorption of an anionic surfactant at low concentrations due to strong electrostatic interactions. nih.gov

Thermodynamics of Surface Adsorption

The adsorption of surfactants at interfaces is a thermodynamically driven process. The spontaneity of adsorption is indicated by a negative Gibbs free energy of adsorption (ΔG°ads). ekb.eg For many surfactant systems, the adsorption process at the air-water or oil-water interface is more spontaneous than the process of micelle formation in the bulk solution, as indicated by a more negative ΔG°ads compared to the Gibbs free energy of micellization (ΔG°m). ekb.eg This suggests that the interface is saturated with surfactant molecules before micellization begins.

The thermodynamic parameters of adsorption, including the standard Gibbs free energy (ΔG°ads), enthalpy (ΔH°ads), and entropy (ΔS°ads) of adsorption, provide insight into the driving forces of the process. The Gibbs free energy of adsorption can be calculated from the equilibrium constant of adsorption. researchgate.net For some surfactants, the driving force for adsorption increases with the amount of surfactant adsorbed until it reaches a plateau. nih.gov The hydrophobic effect, which is the tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules, is a major driving force for the adsorption of the hydrophobic tail at the interface. nih.gov

Self-Assembly and Aggregation Phenomena in Aqueous Systems

Critical Micelle Concentration (CMC) Determination and Analysis

In aqueous solutions, once the interfaces are saturated with surfactant monomers, further increases in surfactant concentration lead to the formation of self-assembled aggregates known as micelles. acs.org The concentration at which this phenomenon begins is called the critical micelle concentration (CMC). acs.org The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. youtube.comnih.govresearchgate.net Common methods for determining the CMC include surface tension measurements, conductivity measurements, and fluorescence spectroscopy. researchgate.netresearchgate.net

Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, the monomers begin to aggregate into micelles. Above the CMC, the concentration of free monomers in the solution remains relatively constant, with additional surfactant molecules primarily forming new micelles. jsirjournal.com

Influence of Concentration on Micellization

The concentration of the surfactant is the primary factor influencing micellization. As the concentration of this compound increases in an aqueous solution, the monomers will first adsorb at the available interfaces. Once the interfaces are saturated, and the concentration reaches the CMC, the monomers will start to aggregate to form micelles. This process is a cooperative self-assembly driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic oleyl tails and water. The formation of micelles leads to a significant change in the physical properties of the solution, which is the basis for determining the CMC. nih.gov For some surfactant systems, multiple critical concentrations can be observed, indicating pre-micellar aggregation or structural changes in the micelles. researchgate.net

Effect of Electrolytes and Ionic Strength on CMC

The presence of electrolytes in an aqueous solution of an ionic surfactant like this compound has a significant impact on its CMC. The addition of an electrolyte containing a common counterion (in this case, Na⁺) typically lowers the CMC. jsirjournal.comresearchgate.net This is because the added salt screens the electrostatic repulsion between the negatively charged sulfosuccinate head groups of the surfactant monomers, both in the bulk solution and within the micelle. researchgate.netnih.gov This reduction in repulsion facilitates the aggregation of surfactant monomers into micelles at a lower concentration. jsirjournal.comresearchgate.net

The magnitude of the CMC decrease depends on the concentration and the nature of the added electrolyte. researchgate.netresearchgate.net Divalent cations, for example, are more effective at neutralizing the head group charges than monovalent cations, leading to a more pronounced reduction in the CMC. jsirjournal.com The effect of different anions can also be observed, though it is often less pronounced than the effect of cations. researchgate.net The increased ionic strength of the solution enhances the "salting-out" effect, which further promotes the transfer of the hydrophobic tails from the aqueous environment to the micellar core, thereby favoring micellization. researchgate.netthaiscience.info

Micellar Structure and Morphology Characterization (e.g., Dynamic Light Scattering, TEM)

The characterization of micellar structures formed by this compound in aqueous solutions is crucial for understanding its function in various applications. Techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are instrumental in elucidating the size, shape, and morphology of these aggregates.

Transmission Electron Microscopy (TEM) provides direct visual evidence of the morphology of surfactant aggregates. TEM images can reveal whether the micelles are spherical, cylindrical, or have more complex structures like vesicles. ucm.es For example, TEM has been used to demonstrate vesicle formation in aqueous solutions of sodium dodecyl benzenesulfonate (B1194179) (SDBS) when induced by salt. researchgate.net While specific TEM micrographs for this compound micelles are not widely published, the technique remains a powerful tool for confirming the structures suggested by indirect methods like DLS.

The table below illustrates typical data obtained from DLS measurements for surfactant micelles, showing how size can vary with concentration.

Surfactant SystemConcentrationMean Particle Size (nm)
Disodium cocoamphoacetate-based solutionStock~10
"1:10 Dilution>50
"1:100 Dilution>100

This table is illustrative and based on data for a different surfactant system to demonstrate the principles of DLS measurements. nih.gov

Vesicle Formation and Bilayer Structures

Single-chain surfactants like this compound can, under certain conditions, self-assemble into vesicles, which are spherical structures composed of one or more concentric bilayers. This behavior is less common than micelle formation but is significant for applications in delivery systems and encapsulation.

The formation of vesicles from single-chain surfactants is often influenced by factors that alter the packing parameter of the surfactant molecules, such as changes in salinity, pH, or temperature. researchgate.net For instance, the addition of salt can screen the electrostatic repulsion between the anionic headgroups of the sulfosuccinate, allowing for the formation of bilayer structures. researchgate.net

Studies on related sulfosuccinate surfactants have demonstrated this phenomenon. For example, Disodium Lauryl Sulfosuccinate has been shown to form vesicles in aqueous solutions. researchgate.net It is plausible that this compound, with its long, unsaturated oleyl chain, could also form vesicles, potentially at different concentrations or conditions compared to its saturated or shorter-chain counterparts. The flexibility of the oleyl chain might influence the curvature and stability of the resulting bilayers.

Liquid Crystal Phase Formation and Characterization

In solutions of sufficiently high concentration, surfactants like this compound can form lyotropic liquid crystal phases. These are states of matter that are intermediate between a crystalline solid and an isotropic liquid, exhibiting long-range orientational order but not long-range positional order. wikipedia.org The type of liquid crystal phase formed (e.g., lamellar, hexagonal, cubic) depends on factors such as surfactant concentration, temperature, and the presence of other components like oils or salts. wikipedia.org

The formation of liquid crystal phases is a key aspect of the behavior of many anionic surfactants. For example, sodium dioctyl sulfosuccinate is known to form liquid crystalline phases at concentrations above its solubility limit in water. acs.org These ordered structures can significantly impact the rheological properties of a formulation, often leading to a substantial increase in viscosity.

The characterization of these phases typically involves several techniques:

Polarized Light Microscopy (PLM): This technique can identify anisotropic liquid crystal phases by their characteristic textures and birefringence.

Small-Angle X-ray Scattering (SAXS): SAXS is used to determine the structure and dimensions of the liquid crystalline lattice, such as the interlayer spacing in lamellar phases or the distance between cylinders in hexagonal phases. nih.gov

Differential Scanning Calorimetry (DSC): DSC can detect the phase transitions between different liquid crystal phases and between liquid crystal and isotropic or solid phases.

While specific phase diagrams for this compound are not extensively documented in readily accessible literature, its structural similarity to other dialkyl sulfosuccinates suggests it would exhibit a rich phase behavior, including the formation of lamellar and hexagonal liquid crystal phases. researchgate.net

Olio-micelle Formation and Their Role in Systems

"Olio-micelles," also referred to as swollen micelles, are surfactant micelles that have incorporated oil molecules into their hydrophobic core. researchgate.net This phenomenon is central to the mechanism of microemulsification, where a thermodynamically stable, transparent dispersion of oil and water is formed.

In systems containing this compound, water, and an oil phase, the surfactant molecules will aggregate to form micelles. The lipophilic oleyl chains of the surfactant create a hydrophobic core that can solubilize oil molecules. researchgate.net The oil can be incorporated between the surfactant tails or form a distinct oil core within the micelle. researchgate.net

Hydrodynamic and Rheological Characteristics of this compound Solutions

Viscosity and Flow Behavior in Surfactant Solutions

Solutions of this compound, like those of many surfactants, can exhibit complex rheological behavior that deviates significantly from that of simple Newtonian fluids. The viscosity and flow properties of these solutions are highly dependent on the surfactant concentration, the presence of electrolytes, temperature, and the formation of various self-assembled structures such as micelles, liquid crystals, and vesicles.

At low concentrations, where the surfactant exists primarily as monomers, the solution viscosity is typically close to that of the solvent (water). As the concentration increases above the critical micelle concentration (CMC), the formation of micelles leads to an increase in viscosity. The size, shape, and interactions between these micelles will dictate the flow behavior. Spherical micelles generally lead to a modest increase in viscosity, while the formation of larger, elongated or worm-like micelles can cause a much more dramatic thickening effect.

The addition of salts can further influence viscosity by screening the electrostatic repulsion between the anionic sulfosuccinate headgroups, which can promote the growth of micelles. The formation of liquid crystalline phases at higher concentrations will result in a significant increase in viscosity, leading to gel-like consistencies. nih.gov

Shear Thinning Properties of Formulated Systems

Many formulated systems containing this compound are likely to exhibit shear-thinning (or pseudoplastic) behavior. Shear-thinning is a non-Newtonian property where the viscosity of a fluid decreases as the rate of shear strain increases. thegoodscentscompany.com This is a desirable property in many applications.

The shear-thinning behavior of a solution containing this compound can be characterized by measuring its viscosity at different shear rates using a rheometer. The results are often fitted to rheological models, such as the Power Law model, to quantify the degree of shear-thinning.

Interactions of Disodium Oleyl Sulfosuccinate with Diverse Chemical and Material Systems

Interactions with Polymeric Systems

The utility of Disodium (B8443419) Oleyl Sulfosuccinate (B1259242) in polymer science is most prominently demonstrated in emulsion polymerization, where it plays a critical role in the synthesis and stabilization of polymer lattices.

Emulsion polymerization is a process that typically involves dispersing a water-insoluble monomer in water with the aid of a surfactant, like Disodium Oleyl Sulfosuccinate, to form a stable emulsion. wikipedia.org The polymerization then occurs in latex particles, which are much smaller than the initial monomer droplets. wikipedia.org Sulfosuccinate surfactants are recognized for their excellent emulsifying, dispersing, and wetting properties in these systems. researchgate.net

In emulsion polymerization, this compound functions as a primary emulsifier. Its primary role is to reduce the interfacial tension between the monomer (oil phase) and water (continuous phase), facilitating the formation of small, stable monomer droplets. sanyo-chemical.co.jp Above a specific concentration known as the critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. wikipedia.org These micelles act as the main loci for polymer chain initiation, solubilizing small amounts of monomer from the larger droplets. wikipedia.org As polymerization proceeds, the surfactant also adsorbs onto the surface of the newly formed polymer particles, preventing their agglomeration and ensuring the stability of the resulting latex dispersion. sanyo-chemical.co.jppcc.eu The monoester form of sulfosuccinates, such as this compound, is particularly noted for its emulsifying properties. ripublication.com

During emulsion polymerization, the stability of the growing polymer particles is crucial. This compound, as an anionic surfactant, adsorbs onto the surface of these hydrophobic polymer particles. pcc.eu This creates a negatively charged surface, which results in electrostatic repulsion between the particles. pcc.eu This repulsive energy barrier is fundamental to preventing particle coagulation and maintaining a stable polymer dispersion, often referred to as a latex. wikipedia.orgpcc.eu The surfactant molecules essentially form a protective layer that is physically bound to the particle surface through the interaction of the hydrophobic oleyl tail with the polymer and the hydrophilic sulfosuccinate head with the surrounding water.

The concentration and type of emulsifier are key factors in controlling the final particle size and morphology of the polymer latex. The use of sulfosuccinate surfactants generally leads to the formation of medium-sized particles. researchgate.net Research on related sulfosuccinate systems has shown that increasing the surfactant concentration leads to a decrease in the final particle size. researchgate.netresearchgate.net This is because a higher concentration of this compound results in the formation of a greater number of micelles at the start of the polymerization. With more micelles acting as nucleation sites, the available monomer is distributed among a larger number of growing particles, resulting in smaller final particle diameters. researchgate.net Specifically, sulfosuccinate monoesters have been identified as effective agents for reducing the particle size of nanoparticles. ripublication.com

The amphiphilic nature of this compound allows it to interact with both hydrophobic and hydrophilic polymers. Its primary application involves stabilizing hydrophobic polymer particles in an aqueous medium, as seen in emulsion polymerization of monomers like styrene, vinyl acetate, and various acrylates. pcc.eu The hydrophobic oleyl tail anchors the surfactant to the polymer particle, while the ionic head group ensures dispersibility in water. With hydrophilic polymers, interactions are typically governed by electrostatic forces between the anionic sulfosuccinate group and any cationic sites on the polymer chain, or through other associative mechanisms that can modify the solution's properties.

Emulsion Polymerization Mechanisms and Efficiency

Interactions with Biomolecules (Peptides and Proteins) in Model Systems

This compound has been identified as a potent counterion for interacting with biomolecules like peptides and proteins through a mechanism known as hydrophobic ion pairing. nih.govresearchgate.net This process involves the formation of a complex between the hydrophilic biomolecule and the amphiphilic surfactant.

Research has demonstrated this effect with several model proteins and peptides. In studies comparing various sulfosuccinates, Dioleyl Sulfosuccinate was identified as a lead counterion, alongside others, for its ability to increase the hydrophobicity of molecules like vancomycin, insulin, and horseradish peroxidase. nih.gov The resulting complexes showed significantly improved solubility in non-polar solvents and higher partition coefficients. nih.govresearchgate.net

Interactive Data Table: Enhanced Hydrophobicity of Biomolecules via Ion Pairing with Dioleyl Sulfosuccinate

The following table summarizes the reported increase in hydrophobicity for various biomolecules when complexed with Dioleyl Sulfosuccinate, compared to the standard counterion, docusate (B154912). nih.govresearchgate.net

BiomoleculeParameter MeasuredImprovement Factor (vs. Docusate)Reference
Peptides & Proteins (General)Partition Coefficient (logP)Up to 8.3-fold higher nih.govresearchgate.net
Peptides & Proteins (General)Solubility in 1-octanol (B28484)Up to 26.5-fold higher nih.govresearchgate.net
VancomycinHydrophobicitySignificantly Increased nih.gov
InsulinHydrophobicitySignificantly Increased nih.gov
Horseradish PeroxidaseHydrophobicitySignificantly Increased nih.gov
HemoglobinHydrophobicityIdentified as a lead counterion nih.gov

Hydrophobic Ion Pairing for Enhanced Lipophilicity of Peptides and Proteins

Hydrophobic ion pairing (HIP) has emerged as a critical strategy for increasing the lipophilic character of therapeutic peptides and proteins, thereby improving their potential for incorporation into lipid-based drug delivery systems. researchgate.netnih.govrsc.org this compound, a sulfosuccinate-based surfactant, has been identified as a highly effective counterion in this process.

Mechanism of Complex Formation

The fundamental mechanism of hydrophobic ion pairing involves the interaction between charged hydrophilic molecules, such as peptides and proteins, and oppositely charged surfactant molecules, or counterions. rsc.org Peptides and proteins possess charged functional groups which, in an aqueous environment, render them hydrophilic. This compound provides an anionic sulfosuccinate headgroup that can form an ion pair with a positively charged site on a peptide or protein.

This electrostatic interaction neutralizes the charge, and the highly lipophilic oleyl tail of the surfactant molecule shields the polar regions of the resulting complex. This process effectively transforms the hydrophilic biomolecule into a hydrophobic, uncharged complex that is rendered water-insoluble and capable of precipitating from aqueous media. rsc.org The conjugation of these highly lipophilic alkyl tails to the polar sulfosuccinate head group is a key design feature for creating promising counterions for hydrophobic ion pairing. nih.gov

Impact on Solubility and Partition Coefficients in Organic Phases

The formation of a hydrophobic ion pair with this compound dramatically alters the physicochemical properties of peptides and proteins, most notably their solubility in organic solvents and their partition coefficients. The partition coefficient (log P) is a measure of a compound's hydrophobicity, and an increase in this value signifies a successful enhancement of its lipophilic character.

Research has demonstrated that dioleyl sulfosuccinate significantly increases the hydrophobicity of various peptides and proteins, as measured by either log P or solubility in 1-octanol. researchgate.netnih.gov This increased lipophilicity is crucial for enabling the efficient incorporation of these hydrophilic biomolecules into lipid-based formulations. researchgate.net

Comparative Analysis with Other Sulfosuccinate Counterions (e.g., Docusate)

In the field of hydrophobic ion pairing, docusate (dioctyl sulfosuccinate) has often been considered a benchmark counterion. researchgate.netnih.gov However, studies comparing various sulfosuccinate-based surfactants have shown that this compound offers superior performance in enhancing the hydrophobicity of peptides and proteins.

Systematic investigations have revealed that dioleyl sulfosuccinate can provide a significantly higher partition coefficient and greater solubility in 1-octanol compared to docusate. researchgate.netnih.gov For instance, one study found that dioleyl sulfosuccinate led to an up to 8.3-fold higher partition coefficient and an up to 26.5-fold higher solubility in 1-octanol than docusate for the tested biomolecules. researchgate.netnih.gov These findings highlight the advantageous properties of the oleyl chain in forming highly lipophilic complexes.

Comparative Performance of Sulfosuccinate Counterions
CounterionRelative Improvement in Partition Coefficient (vs. Docusate)Relative Improvement in 1-Octanol Solubility (vs. Docusate)
This compoundUp to 8.3-fold increaseUp to 26.5-fold increase
Bis(isotridecyl) SulfosuccinateUp to 6.7-fold increaseUp to 44.0-fold increase

Interactions with Inorganic Surfaces and Corrosion Science

Beyond its applications in biopharmaceuticals, this compound and related compounds exhibit important interactions with inorganic materials, particularly in the prevention of corrosion on metal surfaces.

Adsorption Mechanisms on Metal Surfaces (e.g., Aluminum)

The initial step in the action of an organic corrosion inhibitor is its adsorption onto the metal surface. researchgate.net For sulfosuccinates interacting with metals like aluminum, this process involves the inhibitor molecules forming a protective layer that acts as a barrier to the corrosive environment.

The adsorption mechanism can be described by adsorption isotherms, such as the Langmuir or Temkin isotherms. researchgate.netresearchgate.net Studies on structurally similar molecules, like oleylsarcosine sodium salt on aluminum alloys, suggest that the adsorption process is robust. The standard free energy of adsorption values calculated from these isotherms indicate the formation of a stable, chemisorbed monolayer on the pre-oxidized metal surface. researchgate.net The polar headgroup of the sulfosuccinate likely interacts with the metal oxide layer, while the hydrophobic oleyl tail orients away from the surface, creating a barrier that repels aqueous corrosive species.

Role in Corrosion Inhibition Studies in Acidic Environments

Sulfosuccinates have been identified as effective corrosion inhibitors for metals in acidic aqueous environments, which are common in industrial processes like acid cleaning, pickling, and oil well acidizing. google.comresearchgate.net These environments are highly corrosive to metals such as steel and aluminum.

Disodium oleylamido MEA-sulfosuccinate, a closely related compound, has demonstrated significant corrosion inhibition efficiency in various acidic media. The effectiveness of these inhibitors is typically measured by the reduction in the corrosion rate of the metal. For example, in sulfuric acid, certain sulfosuccinates have shown high efficiency in reducing corrosion. google.com The mechanism involves the inhibitor adsorbing onto the metal surface, which interferes with the electrochemical reactions that constitute the corrosion process. researchgate.net Potentiodynamic polarization studies often reveal these compounds to be mixed-type inhibitors, meaning they reduce both the rate of metal dissolution (anodic reaction) and the cathodic reduction reaction. researchgate.net

Corrosion Inhibition Efficiency of a Sulfosuccinate in 5% H₂SO₄
InhibitorCorrosion Rate (mpy)Inhibition Efficiency (%)
No Inhibitor140.2-
Disodium oleamido MEA sulfosuccinate60.756.7
Disodium ricinoleamido MEA sulfosuccinate32.077.2

Data adapted from patent literature describing the performance of related sulfosuccinate compounds. google.com

Adsorption Isotherms (e.g., Langmuir Isotherm)

The Langmuir adsorption isotherm is a commonly used model for describing monolayer adsorption onto a homogeneous surface, where all adsorption sites are assumed to be equivalent and there are no interactions between adsorbed molecules. acs.org This model often fits the adsorption behavior of surfactants at low concentrations. The primary mechanism for the adsorption of anionic surfactants onto positively charged surfaces, such as certain metal oxides like alumina (B75360) at low pH, is electrostatic attraction between the negatively charged headgroup of the surfactant and the positive surface charge. acs.orgresearchgate.net Hydrophobic interactions between the alkyl chains of the surfactant molecules also contribute significantly to the adsorption process. researchgate.net

For instance, studies on the adsorption of anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) and sodium dihexyl sulfosuccinate (SDHS) on metal oxide surfaces show that adsorption can be dramatically influenced by factors such as pH and the presence of electrolytes. researchgate.netresearchgate.net The adsorption of these surfactants on positively charged alumina surfaces was found to increase with rising ionic strength, indicating a process controlled by both electrostatic attraction and hydrophobic interactions. researchgate.net The experimental data for such systems can often be fitted to models like the Langmuir isotherm to quantify the adsorption capacity and affinity. cetjournal.it

The general shape of the adsorption isotherm for surfactants can be classified into several types, with the L-shape (Langmuir) being common for dilute solutions where the surfactant has a high affinity for the surface. acs.org

Influence on Electrochemical Processes at the Metal-Solution Interface

Anionic surfactants, including sulfosuccinates, can significantly influence electrochemical processes occurring at the metal-solution interface. By adsorbing onto the metal surface, these surfactants form a protective layer that can alter the rate of corrosion and other electrochemical reactions. The adsorption process is governed by the charge of the metal surface, the chemical structure of the surfactant, and the composition of the electrolyte solution.

On positively charged metal surfaces, anionic surfactants can form a dense, electrostatically-driven adsorbed layer. This layer acts as a physical barrier, inhibiting the diffusion of corrosive species to the metal surface and impeding the charge transfer reactions that are fundamental to corrosion. The hydrophobic tails of the surfactant molecules orient towards the solution, creating a non-polar barrier that can further repel aqueous corrosive agents.

Conversely, on negatively charged surfaces, adsorption is less favorable due to electrostatic repulsion. cetjournal.it However, specific interactions or the presence of other ions in the solution can sometimes facilitate the formation of an adsorbed film. The effectiveness of a surfactant as a corrosion inhibitor is often linked to its ability to form a stable, complete monolayer on the metal surface, a process that can be modeled by adsorption isotherms like the Langmuir model. The structure of the surfactant, such as the branching and length of its alkyl chains, plays a crucial role in the packing density and stability of this protective film.

Influence on Gas Hydrate (B1144303) Formation and Stabilization

While specific studies on this compound are limited, extensive research on the closely related dialkyl sulfosuccinate, dioctyl sodium sulfosuccinate (DSS), provides a strong model for its influence on gas hydrate kinetics. Surfactants are known to act as kinetic promoters for gas hydrate formation, significantly accelerating the reaction rate and reducing the induction time. nih.govresearchgate.netrsc.org

Mechanistic Studies of Nucleation and Growth Acceleration

The primary mechanism by which surfactants like dioctyl sodium sulfosuccinate (DSS) promote hydrate formation is by reducing the interfacial tension between the gas and liquid phases. nih.gov This reduction in surface tension increases the solubility of gas molecules in the liquid phase and lowers the energy barrier for the formation of stable crystal nuclei, a process known as nucleation. nih.gov By facilitating easier nucleation, the induction time—the period before rapid hydrate crystal growth begins—is significantly shortened. nih.gov

Studies on methane (B114726) and carbon dioxide hydrates with DSS have demonstrated its potent kinetic promotion effects. For example, a concentration of 600 mg L⁻¹ DSS was found to shorten the induction time for methane hydrate by a factor of 60 and increase the formation rate by 3.4 times. nih.govresearchgate.net

Effect of Dioctyl Sodium Sulfosuccinate (DSS) Concentration on Methane Hydrate Formation Kinetics
DSS Concentration (mg L⁻¹)Induction Time (h)Formation Rate (mL h⁻¹)
0 (Pure Water)30.009.84
6000.5033.44
12000.3317.20
24000.2115.70

Data derived from studies on methane hydrate formation in a DSS system, illustrating the significant reduction in induction time and initial increase in formation rate upon addition of the surfactant. nih.gov

Comparative Efficacy with Other Surfactants in Gas Hydrate Systems

When compared to other common surfactants used as kinetic promoters, dioctyl sodium sulfosuccinate (DSS) has shown a superior promotion effect on gas hydrate formation. nih.govresearchgate.net Traditional surfactants like sodium dodecyl sulfate (SDS), a single-chain anionic surfactant, are widely studied and known to be effective promoters. mdpi.compsecommunity.org However, research indicates that the double-chain structure of DSS may provide an advantage.

In comparative discussions, the induction time for gas hydrate formation in a DSS system was found to be in the range of 0.23–2.2 hours, which represents a better promoting effect than that typically observed with traditional surfactants under similar conditions. nih.gov For instance, while SDS significantly enhances gas consumption and formation rates compared to pure water, DSS has been reported to achieve more substantial reductions in induction time. nih.gov

The efficacy of a surfactant is also dependent on the specific gas and experimental conditions. The promotion effect of DSS on CO₂ hydrate formation, for example, was found to be significantly reduced compared to its effect on methane hydrate, a phenomenon attributed to the weak acidity of the CO₂ solution. nih.govresearchgate.net Nevertheless, across various conditions, DSS is considered a highly effective promoter, often requiring only a low dosage to achieve significant kinetic enhancement. nih.gov

Comparative Induction Times for Methane Hydrate Formation with Different Surfactants
Surfactant SystemInduction Time (h)
Pure Water~30
Dioctyl Sodium Sulfosuccinate (DSS)0.23 - 2.2
Sodium Dodecyl Sulfate (SDS)Generally longer than DSS under similar conditions

This table provides a qualitative comparison of the typical induction times for methane hydrate formation, highlighting the enhanced performance of DSS. nih.gov

Advanced Research Applications and Methodological Contributions

Use as a Model Surfactant in Interfacial Science Research

Disodium (B8443419) oleyl sulfosuccinate (B1259242) serves as a significant model anionic surfactant in interfacial science. Its well-defined amphiphilic nature allows researchers to systematically study the relationships between molecular architecture and physicochemical properties such as surface tension reduction, adsorption kinetics, and aggregation behavior. mdpi.comresearchgate.net By modifying aspects like the length of ethoxylated chains, scientists can derive fundamental insights into how subtle structural changes influence performance at interfaces. mdpi.com This makes it an effective tool for exploring the principles that govern emulsification, wetting, and foaming. mdpi.comresearchgate.net Studies using this surfactant contribute to a broader understanding of how hydrophobic and hydrophilic forces balance to create stable colloidal systems. mdpi.comresearchgate.net

Contributions to Emulsion and Microemulsion Stability Research

The emulsifying properties of disodium oleyl sulfosuccinate are a central focus of research, contributing significantly to the understanding of emulsion and microemulsion stability. mdpi.comresearchgate.net These systems, which are mixtures of immiscible liquids like oil and water, are thermodynamically unstable, and surfactants like this compound are crucial for their formation and stabilization. uniovi.esnih.gov Researchers utilize it to investigate how the interfacial film created by the surfactant can be engineered to prevent droplet coalescence and enhance product longevity. mdpi.comuniovi.es

Scientific investigations into emulsions stabilized by oleyl-based sulfosuccinates have precisely characterized the resulting droplet morphology and size. In studies of oil-in-water emulsions formulated with ethoxylated disodium oleyl sulfosuccinates, the emulsion droplets were observed to be spherical in shape. mdpi.comresearchgate.net Despite variations in the surfactant's structure, the average particle size of these droplets was measured to be approximately 9.55 nm. mdpi.comresearchgate.net However, the breadth of the droplet size distribution was found to increase as the number of ethylene (B1197577) oxide units in the surfactant molecule increased. mdpi.comresearchgate.net The characterization of globule size is a critical factor, as it directly impacts the stability and efficacy of emulsion-based products. nishkaresearch.com

A key area of research has been identifying molecular factors that control the long-term stability of emulsions. The length of the polyoxyethylene (EO) chain in ethoxylated oleyl sulfosuccinates has been identified as a critical determinant. mdpi.com A systematic study revealed a direct correlation between the number of EO units and the stability of the emulsion. An emulsion formulated with an oleyl sulfosuccinate containing three EO units (MS-OE₃) was unstable, undergoing phase separation within 13 days. researchgate.net Extending the EO chain to five units (MS-OE₅) significantly improved stability, with the emulsion remaining intact for 50 days. researchgate.net Remarkably, the formulation using a surfactant with seven EO units (MS-OE₇) demonstrated exceptional long-term stability, showing no macroscopic phase separation even after 90 days. mdpi.comresearchgate.net This enhanced stability is attributed to the formation of viscoelastic, ordered lamellar liquid crystalline structures at the oil-water interface, which provide a resilient barrier against droplet rupture. mdpi.com

Effect of Ethylene Oxide (EO) Chain Length on Emulsion Stability
Surfactant DerivativeNumber of EO UnitsObserved Emulsion StabilityReference
MS-OE₃3Phase separation within 13 days researchgate.net
MS-OE₅5Stable for 50 days before delamination researchgate.net
MS-OE₇7No phase separation observed after 90 days mdpi.comresearchgate.net

Development of Specialized Analytical Techniques for Surfactant Characterization

The study of this compound has been facilitated by the application of advanced analytical techniques that provide detailed information about its chemical structure, purity, and aggregation behavior in solution.

Spectroscopic methods are essential for confirming the successful synthesis and verifying the precise chemical structure of this compound and its derivatives. mdpi.comripublication.com

Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify key functional groups. For instance, the FT-IR spectrum of the monoester intermediate displays a characteristic peak around 1735 cm⁻¹, which corresponds to the carbonyl (C=O) stretch of the ester group, confirming the initial esterification step. mdpi.com

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy provides detailed structural evidence. In the ¹H NMR spectrum of an oleyl sulfosuccinate derivative, signals in the range of δ 5.28–5.33 ppm confirm the presence of olefinic protons (CH=CH) from the oleyl chain. mdpi.com Following sulfonation, the appearance of new proton signals at δ 4.47–4.62 ppm is attributed to the methylene (B1212753) protons adjacent to the newly introduced sulfonate group (SO₃⁻), providing conclusive evidence of the final product's formation. mdpi.com

Carbon-13 NMR (¹³C NMR) is also employed alongside ¹H NMR and FT-IR to unambiguously resolve the structures of synthesized sulfosuccinate monoesters. ripublication.com

Scattering techniques are indispensable for characterizing the size, shape, and structure of the aggregates (such as micelles or vesicles) that surfactants form in solution above their critical micelle concentration. malvernpanalytical.com

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the hydrodynamic diameter of surfactant aggregates. malvernpanalytical.commuser-my.com For example, DLS measurements of the related compound disodium lauryl sulfosuccinate revealed the formation of aggregates approximately 160 nm in size. researchgate.net This method is ideal for studying how factors like concentration, pH, and ionic strength influence micellar size. muser-my.comnih.gov

Small-Angle X-ray Scattering (SAXS) provides deeper insight into the shape and internal structure of these aggregates under native solution conditions. nih.govnih.gov SAXS can distinguish between different aggregate morphologies, such as spherical micelles, rod-like micelles, or vesicles. researchgate.net In studies of vesicle-forming sulfosuccinates, SAXS analysis was used to determine the interlayer distance of the multilamellar vesicle membranes, providing detailed structural information that is not accessible with DLS alone. researchgate.net

Microscopic Analysis of Self-Assembled Structures (e.g., TEM, POM)

The investigation of the self-assembly of this compound and its derivatives in aqueous solutions is crucial for understanding their behavior and optimizing their application in various formulations. Advanced microscopic techniques such as Transmission Electron Microscopy (TEM) and Polarized Optical Microscopy (POM) provide direct visual evidence of the morphology and structure of the aggregates formed.

Transmission Electron Microscopy (TEM) has been instrumental in elucidating the aggregate structures of oleyl-based sulfosuccinates. In a study of oleyl-based sulfosuccinates with varying polyoxyethylene (EO) chain lengths (referred to as MS-OEn, where n=3, 5, or 7), negative-stain TEM was used to analyze the morphology of aggregates. mdpi.comresearchgate.net The analysis revealed that at a concentration of 0.1 mol/L, the MS-OE3 variant, which has a shorter EO chain, distinctly formed vesicles. mdpi.comnih.gov Conversely, at the same concentration, the MS-OE5 and MS-OE7 variants, with longer EO chains, did not form such vesicular structures. mdpi.comresearchgate.net This difference in aggregation behavior highlights the significant influence of the hydrophilic polyoxyethylene group size on the self-assembly of these surfactants. mdpi.com While spherical micelles might be expected, the formation of vesicles by MS-OE3 is attributed to a delicate balance of forces, including hydrogen bonding and electrostatic repulsion between the large hydrophilic headgroups. mdpi.com In other related studies, TEM has also been employed to confirm the presence of bilayer vesicles and sphere-like micelles in solutions of other sulfosuccinate surfactants. researchgate.netresearchgate.net

Polarized Optical Microscopy (POM) is a valuable technique for identifying anisotropic structures, such as liquid crystals, which can form in surfactant solutions at high concentrations or in emulsions. For instance, POM was used to evaluate the characteristics of liquid crystal emulsions formulated with oleyl-based sulfosuccinates. mdpi.comresearchgate.net The technique allows for the observation of textures and birefringence patterns, which are characteristic of liquid crystalline phases. mdpi.com In a related study on sodium oleyl sulfate (B86663), POM analysis, in conjunction with Small-Angle X-ray Scattering (SAXS), confirmed the formation of a lamellar phase liquid crystal structure, identified by its characteristic Maltese cross pattern. researchgate.net

These microscopic methods provide essential insights into the supramolecular structures formed by this compound, linking its molecular architecture to its macroscopic properties and performance in applications like emulsification and dispersion. mdpi.comresearchgate.net

Surface Tension Measurement Methodologies (e.g., Equilibrium and Dynamic Surface Tension)

The surface activity of this compound is a defining characteristic, quantified through equilibrium and dynamic surface tension measurements. These methodologies are fundamental to determining its efficiency and effectiveness as a surfactant.

Equilibrium Surface Tension measurements are used to determine key parameters of surfactant performance, such as the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc). mdpi.comnih.gov The Wilhelmy plate method is a common technique used for these measurements. researchgate.net The process involves measuring the surface tension of a solution as the surfactant concentration is gradually increased. The surface tension decreases until it reaches a plateau, and the concentration at this inflection point is the CMC. mdpi.com For a series of oleyl-based sulfosuccinates (MS-OEn, with n=3, 5, 7), the CMC and γcmc were determined from the intersection of two fitting lines on a plot of surface tension versus the logarithm of the molar concentration. mdpi.com

Table 1: Surface Properties of Oleyl-Based Sulfosuccinates (MS-OEn) in Aqueous Solutions at 25.0 °C

SurfactantCMC (mol/L)γcmc (mN/m)
MS-OE34.37 × 10-435.1
MS-OE55.01 × 10-438.3
MS-OE75.62 × 10-440.5
Data sourced from a study on oleyl-based sulfosuccinates. mdpi.com

Dynamic Surface Tension (DST) analysis provides insights into the adsorption kinetics of surfactant molecules at an interface. mdpi.comnih.gov This is particularly important in processes where new surfaces are rapidly created, such as foaming, wetting, or emulsification. tudelft.nl The maximum bubble pressure method is a technique frequently used to measure DST over short time scales. researchgate.nettudelft.nl Studies on oleyl-based sulfosuccinates have shown that the length of the polyoxyethylene (EO) chain influences the adsorption rate; surfactants with longer EO chains exhibit slower adsorption kinetics. mdpi.comnih.gov For MS-OE3, as the concentration increased from 0.001 mol/L to 0.01 mol/L, the time required to reach an equilibrium surface tension was significantly reduced from approximately 250 seconds to around 120 seconds. mdpi.com This is due to the faster migration of surfactant molecules from the bulk phase to the air/liquid interface at higher concentrations. mdpi.com The Ward–Tordai equation can be employed to further analyze the dynamic adsorption process and determine if the mechanism is diffusion-controlled or involves an energy barrier. researchgate.net

Table 2: Dynamic Surface Tension Behavior of MS-OE3 at Various Concentrations

Concentration (mol/L)Approximate Time to Reach Equilibrium (s)
0.001~250
0.0025~120
0.005~120
0.01~120
Data sourced from a study on oleyl-based sulfosuccinates. mdpi.com

Environmental Behavior and Degradation Pathway Research

Biodegradation Studies and Mechanisms

The biodegradability of a surfactant is a critical factor in its environmental risk assessment. For ester-based surfactants, the primary mechanism of degradation is often the enzymatic hydrolysis of the ester bond, which breaks the molecule into smaller, more easily metabolized fragments. erasm.org However, the specific molecular structure adjacent to this bond can significantly influence the rate and pathway of degradation. nih.govnih.gov

Research indicates that for sulfosuccinates, the presence of the sulfonate group near the ester linkage can inhibit hydrolysis. nih.gov This forces biodegradation to proceed through a slower alternative pathway, typically the oxidation of the alkyl chain. nih.gov Studies on surfactants with varying alkyl chain lengths have also shown that longer chains can lead to a slower rate of biodegradation. ripublication.com

In a key study evaluating the ready biodegradability of Disodium (B8443419) Oleyl Sulfosuccinate (B1259242) under aerobic aqueous conditions, the compound demonstrated limited mineralization. According to a study conducted under OECD Guideline 301 F, the substance achieved only 12% biodegradation over a 28-day period. europa.eu Based on these results, the compound is not considered to be readily biodegradable, as it fails to meet the required 60% degradation threshold within the 10-day window. europa.euaropha.comoecd.org A parallel toxicity control confirmed that the test material was not inhibitory to the microbial population used in the test. europa.eu

Table 1: Aerobic Biodegradation of Disodium Oleyl Sulfosuccinate
Test GuidelineInoculumDurationResultClassification
OECD Guideline 301 F (Manometric Respirometry Test)Activated sludge (domestic, non-adapted)28 days12%Not readily biodegradable europa.eu

Fate and Transport in Aquatic and Terrestrial Environments

The environmental fate and transport of a chemical describe its movement and distribution in air, water, and soil. d-nb.info For surfactants like this compound, these processes are governed by the compound's physicochemical properties and its interactions with environmental media. researchgate.net As an anionic surfactant, its behavior is influenced by its tendency to adsorb to soil and sediment particles, which affects its mobility. chemsafetypro.com

The primary mechanism controlling the mobility of organic chemicals in soil is sorption to organic carbon. ecetoc.org This relationship is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgnih.gov A low Koc value indicates high mobility, meaning the chemical is more likely to leach into groundwater, while a high Koc value signifies low mobility and a tendency to remain bound to soil particles. ecetoc.org The mobility of chemicals in soil can be classified based on their Koc values. cir-safety.org

Table 2: General Soil Mobility Classification Based on Koc Values
Koc Range (mL/g)Mobility Class
0 - 50Very High
50 - 150High
150 - 500Medium
500 - 2000Low
> 2000Slightly to Immobile

Classification based on McCall, et al. (1981) and adapted from various sources. cir-safety.org

Research on Sustainable Production and Lifecycle Assessment (LCA) Implications

The lifecycle of a chemical encompasses all stages from raw material extraction to final disposal. tandfonline.com A Lifecycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with each stage. nih.gov For this compound, the lifecycle begins with the sourcing of its precursors, oleyl alcohol and sulfosuccinic acid.

The synthesis of this compound typically involves the esterification of maleic anhydride (B1165640) with oleyl alcohol, followed by a sulfonation step using agents like sodium bisulfite. aropha.com The sulfonation process itself has environmental considerations, as it can involve corrosive reagents and produce by-products that require treatment or disposal. erasm.org An LCA would account for the energy and materials used in these chemical transformations, as well as any emissions or waste generated. erasm.org The use phase and end-of-life (disposal) are also critical, where factors like biodegradability and fate and transport determine the ultimate environmental impact. tandfonline.com

Table 3: Lifecycle Assessment (LCA) Implications for this compound
Lifecycle StageKey Components & ProcessesPrimary Environmental Considerations
Raw Material Sourcing (Cradle)Oleyl Alcohol (from oleochemicals); Maleic Anhydride; Sodium Sulfite (B76179)Renewable vs. petrochemical feedstock impacts; land-use change; agricultural practices. nih.govnih.gov
Manufacturing (Gate)Esterification; Sulfonation; NeutralizationEnergy consumption; use of sulfonation agents (e.g., oleum, SO3); by-product and waste stream management. erasm.org
Use PhaseDispersal in consumer and industrial productsRelease to wastewater systems. tandfonline.com
End-of-Life (Grave)Wastewater treatment; environmental degradationBiodegradation rate (not readily biodegradable); potential for persistence; sorption to sludge and sediment. europa.eunih.gov

Q & A

Basic Research Questions

Q. What are the critical spectroscopic and chromatographic methods for identifying disodium oleyl sulfosuccinate in complex mixtures?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 200–220 nm) for quantification, paired with tandem mass spectrometry (LC-MS/MS) to confirm molecular structure via fragmentation patterns. Infrared spectroscopy (FT-IR) can identify sulfonate (S=O, ~1040 cm⁻¹) and ester (C=O, ~1730 cm⁻¹) functional groups . Nuclear magnetic resonance (¹H/¹³C NMR) resolves oleyl chain geometry (e.g., cis double bond at δ 5.3 ppm) and sulfosuccinate backbone .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

  • Methodology : Monitor esterification of maleic anhydride with oleyl alcohol under controlled anhydrous conditions (60–80°C, 4–6 hrs) using sulfuric acid catalysis. Neutralize with sodium hydroxide to form the disodium salt. Purify via solvent extraction (e.g., ethyl acetate/water partitioning) and recrystallization. Validate purity via thin-layer chromatography (TLC) and elemental analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Protocols : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Ensure ventilation (≥6 ACH) to mitigate aerosol exposure. Store at 20–30°C in sealed containers away from oxidizers. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. For skin contact, rinse with water for ≥15 minutes; seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers or micellar systems in biomimetic studies?

  • Experimental Design : Employ dynamic light scattering (DLS) to measure critical micelle concentration (CMC) and micelle size distribution. Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity modulation. Molecular dynamics simulations can predict insertion kinetics of the oleyl chain into phospholipid bilayers .

Q. What are the ecotoxicological implications of this compound in aquatic ecosystems, particularly when combined with chlorinated pollutants?

  • Data Analysis : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) under OECD guidelines. Evaluate synergistic effects with chlorinated compounds (e.g., trichloroethylene) using factorial design experiments. Monitor bioaccumulation via GC-MS in fish liver tissues and assess biodegradability via OECD 301F tests .

Q. How does structural variation in sulfosuccinate surfactants (e.g., chain length, unsaturation) impact interfacial tension reduction in non-aqueous systems?

  • Methodology : Measure interfacial tension using pendant drop tensiometry across varying solvent polarities (e.g., hexane/water). Compare disodium oleyl (C18:1) with lauryl (C12) analogs. Correlate results with Hansen solubility parameters and molecular dynamics simulations of surfactant packing efficiency .

Q. What formulation challenges arise when integrating this compound into pH-sensitive drug delivery systems?

  • Experimental Design : Assess colloidal stability via zeta potential measurements across pH 3–10. Monitor drug encapsulation efficiency (e.g., doxorubicin) using UV-Vis spectrophotometry. Use cryo-TEM to visualize micelle morphology changes under acidic conditions .

Data Contradictions and Resolution

Q. Conflicting reports on the biodegradability of sulfosuccinates: How to reconcile discrepancies in environmental persistence data?

  • Resolution : Compare test conditions (e.g., OECD 301 vs. 310 protocols, microbial inoculum sources). Analyze metabolite profiles via LC-HRMS to identify persistent intermediates. Replicate studies with standardized inoculum (e.g., activated sludge from municipal wastewater) and document abiotic degradation (hydrolysis, photolysis) .

Q. Discrepancies in reported CMC values: Are these due to impurities or methodological variability?

  • Troubleshooting : Purify samples via column chromatography (silica gel, methanol/chloroform elution). Validate purity via HPLC-ELSD. Standardize CMC determination methods (e.g., surface tension vs. conductivity) and control temperature (±0.5°C) during measurements .

Methodological Resources

  • Structural Data : CAS 131456-48-9 (C₂₂H₃₈Na₂O₇S), InChI/SMILES for computational modeling .
  • Toxicity Benchmarks : Refer to OECD guidelines for aquatic testing and EPA ECOTOX database .
  • Synthesis Optimization : Review solvent selection guides (e.g., CHEM21) for greener esterification protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.